molecular formula C14H28N2O2 B571983 4-(N-BOC-Amino)-1-isobutylpiperidine CAS No. 1284584-48-0

4-(N-BOC-Amino)-1-isobutylpiperidine

Cat. No.: B571983
CAS No.: 1284584-48-0
M. Wt: 256.39
InChI Key: OVUVANOLOWCXBN-UHFFFAOYSA-N
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Description

4-(N-BOC-Amino)-1-isobutylpiperidine is a chemical compound that features a piperidine ring with an isobutyl group and a tert-butoxycarbonyl (BOC) protected amino group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine typically involves the protection of the amino group with a BOC group. One common method involves reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out at room temperature and yields the BOC-protected amine in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-Amino)-1-isobutylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(N-BOC-Amino)-1-isobutylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-BOC-Amino)-1-isobutylpiperidine primarily involves its role as a protected amine. The BOC group stabilizes the amine, preventing it from reacting with other reagents during multi-step synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, acting as a nucleophile or base.

Comparison with Similar Compounds

Similar Compounds

    4-(N-CBZ-Amino)-1-isobutylpiperidine: Similar to the BOC-protected compound but uses a benzyl carbamate (CBZ) group for protection.

    4-(N-FMOC-Amino)-1-isobutylpiperidine: Uses a fluorenylmethyloxycarbonyl (FMOC) group for protection.

Uniqueness

4-(N-BOC-Amino)-1-isobutylpiperidine is unique due to the stability and ease of removal of the BOC group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required.

Properties

IUPAC Name

tert-butyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)10-16-8-6-12(7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUVANOLOWCXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693179
Record name tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284584-48-0
Record name tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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